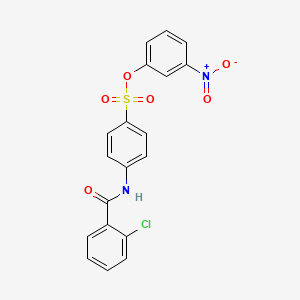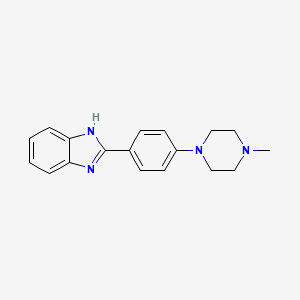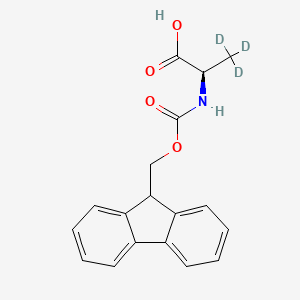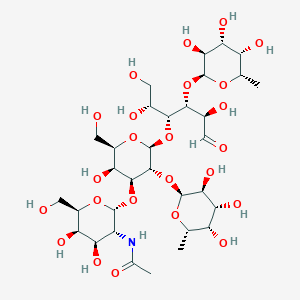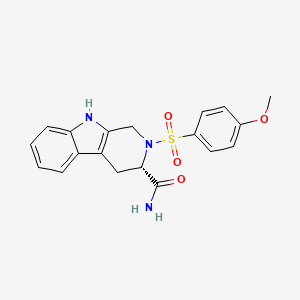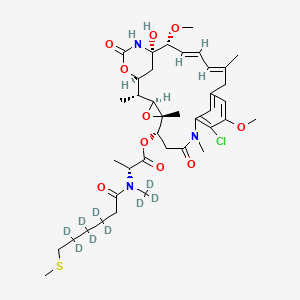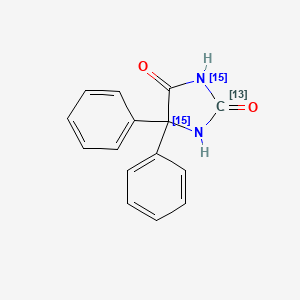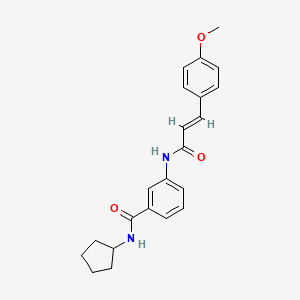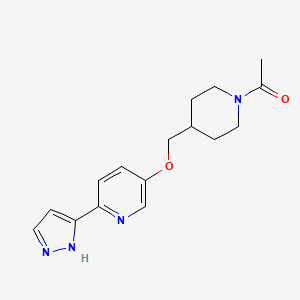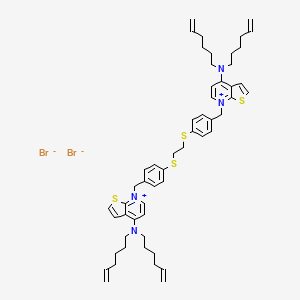
ChoK|A inhibitor-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ChoK|A inhibitor-4 is a bioisosteric agent that effectively inhibits human choline kinase alpha 1 (ChoKα1). Choline kinase alpha is a critical enzyme in the synthesis of phosphatidylcholine, a major structural component of eukaryotic cell membranes. Overexpression of ChoKα1 has been linked to various cancers, making it a significant target for anticancer therapies .
準備方法
The synthesis of ChoK|A inhibitor-4 involves the development of symmetrical biscationic compounds. These compounds are designed to interact with the choline-binding site of ChoKα1. The synthetic route typically involves the use of bis-pyridinium or bis-quinolinium structures, which are connected by an aliphatic spacer . The reaction conditions often require the presence of ATP and magnesium to facilitate the phosphorylation of choline . Industrial production methods may involve high-yield synthesis techniques such as the autoclave method .
化学反応の分析
ChoK|A inhibitor-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophilic reagents like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
ChoK|A inhibitor-4 has a wide range of scientific research applications, including:
Chemistry: It is used to study the biochemical pathways involving choline kinase and phosphatidylcholine synthesis.
Biology: It helps in understanding the role of choline kinase in cell membrane formation and function.
作用機序
ChoK|A inhibitor-4 exerts its effects by competitively inhibiting the activity of choline kinase alpha 1. It binds to the choline-binding site of the enzyme, preventing the phosphorylation of choline to phosphocholine. This inhibition disrupts the synthesis of phosphatidylcholine, leading to the accumulation of choline and a decrease in cell membrane formation. The molecular targets involved include the choline-binding site and the ATP-binding pocket of ChoKα1 .
類似化合物との比較
ChoK|A inhibitor-4 is unique compared to other similar compounds due to its high specificity and potency in inhibiting ChoKα1. Similar compounds include:
MN58b: Another potent ChoKα1 inhibitor with a similar mechanism of action.
RSM-932A: A ChoKα1 inhibitor that has shown efficacy in both in vitro and in vivo studies.
Bis-pyridinium and bis-quinolinium compounds: These compounds also inhibit ChoKα1 but may have different binding affinities and specificities.
This compound stands out due to its bioisosteric properties and its potential for use in precision medicine strategies for cancer treatment .
特性
分子式 |
C54H68Br2N4S4 |
|---|---|
分子量 |
1061.2 g/mol |
IUPAC名 |
7-[[4-[2-[4-[[4-[bis(hex-5-enyl)amino]thieno[2,3-b]pyridin-7-ium-7-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(hex-5-enyl)thieno[2,3-b]pyridin-7-ium-4-amine;dibromide |
InChI |
InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)51-29-37-57(53-49(51)31-39-61-53)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-52(50-32-40-62-54(50)58)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2 |
InChIキー |
ZGEKHSBRDFHTOQ-UHFFFAOYSA-L |
正規SMILES |
C=CCCCCN(CCCCC=C)C1=C2C=CSC2=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C(=C(C=C5)N(CCCCC=C)CCCCC=C)C=CS6.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
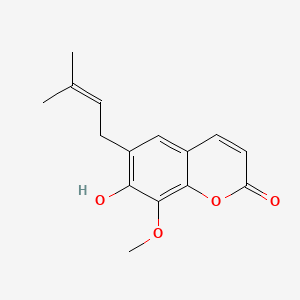

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
